2-Methyl-1H-imidazol-1-amine

Organic synthesis Kinetics Reactivity

Select 2-Methyl-1H-imidazol-1-amine for your next SAR study to leverage its unique C2-methyl/N1-amino substitution pattern, which delivers a 10-fold potency advantage over benzimidazole analogs in Candida albicans NMT inhibition (IC₅₀ 56 nM, 250-fold selectivity) and enables isoform-selective nNOS inhibitors (IC₅₀ 0.2–0.3 μM, eNOS selectivity >500). Generic imidazoles cannot reproduce this electronic/steric profile—ensure target‑specific performance and synthetic orthogonality by sourcing the exact building block validated in peer‑reviewed studies.

Molecular Formula C4H7N3
Molecular Weight 97.12 g/mol
Cat. No. B8210520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1H-imidazol-1-amine
Molecular FormulaC4H7N3
Molecular Weight97.12 g/mol
Structural Identifiers
SMILESCC1=NC=CN1N
InChIInChI=1S/C4H7N3/c1-4-6-2-3-7(4)5/h2-3H,5H2,1H3
InChIKeyOUWCEOVUIOPRKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-1H-imidazol-1-amine Properties, CAS Number, and Technical Specifications for Procurement


2-Methyl-1H-imidazol-1-amine (CAS 115053-22-0; molecular formula C4H7N3; MW 97.12 g/mol) is an N-amino substituted imidazole derivative featuring a methyl group at the ring 2-position and a primary amine at N1 [1]. Its physicochemical profile includes a calculated density of 1.2±0.1 g/cm³, boiling point of 255.1±23.0 °C at 760 mmHg, and logP of -0.47, indicative of a polar, moderately hydrophilic small heterocycle . The compound typically exists as a colorless to white solid with a melting point of approximately 60–65 °C and is soluble in common organic solvents including ethanol, methanol, and DMSO [2]. As a versatile building block for pharmaceutical research, coordination chemistry, and materials science, this compound is supplied for non-human research use only and is not intended for therapeutic or veterinary applications .

Why Generic Substitution of 2-Methyl-1H-imidazol-1-amine with Other Imidazole Derivatives Compromises Research Outcomes


Procurement decisions involving 2-Methyl-1H-imidazol-1-amine cannot default to structurally similar imidazole derivatives such as 1-methylimidazole, unsubstituted 1H-imidazol-1-amine, or 4-methylimidazole without risking substantial deviation in experimental outcomes. The concurrent presence of an N1-amino group and a C2-methyl substituent produces a unique electronic and steric profile distinct from each individual modification [1]. Methyl substitution at the 2-position enhances nucleophilic reactivity relative to unsubstituted or 1-substituted analogs, as quantitatively demonstrated in chlorination kinetics studies [2]. Furthermore, the N1-amino group modulates basicity via inductive electron withdrawal while enabling derivatization pathways unavailable to simple N-alkylated imidazoles [3]. In biological systems, the pKa of the 2-methylimidazole moiety (7.1–7.9) critically influences target engagement and selectivity, with even minor structural modifications—such as replacing methyl with ethyl or iodo—producing substantial losses in potency [4]. These compound-specific attributes render generic substitution scientifically unjustified when experimental reproducibility and target-specific performance are required.

Quantitative Differential Evidence for 2-Methyl-1H-imidazol-1-amine Versus Comparator Imidazole Compounds


Enhanced Nucleophilic Reactivity of 2-Methylimidazole Scaffold Relative to 1-Methyl and Unsubstituted Imidazole in Chlorination Kinetics

The 2-methyl substitution on the imidazole ring confers quantifiably enhanced nucleophilic reactivity compared to unsubstituted imidazole and 1-methylimidazole. Kinetic studies of chlorination by molecular chlorine in aqueous medium reveal a clear reactivity hierarchy that positions 2-methylimidazole as more reactive than both 1-methylimidazole and unsubstituted imidazole [1]. This reactivity advantage arises from stereochemical principles and electron-donating effects of the methyl group at C2, which increases electron density at the reactive nitrogen positions [1].

Organic synthesis Kinetics Reactivity Nucleophilicity

pKa-Modulated Target Engagement: 2-Methylimidazole pKa of 7.1–7.9 Enables Distinct Biological Selectivity Versus Benzimidazole and Other Substituents

The 2-methylimidazole moiety provides a pKa of 7.1±0.5, which is critical for N-myristoyltransferase (NMT) inhibitor potency and selectivity [1]. This pKa value closely matches the estimated pKa of approximately 8.0 for the glycyl residue in the high-affinity substrate, enabling competitive inhibition [1]. In direct head-to-head evaluation within a defined dipeptide scaffold, replacement of 2-methylimidazole with benzimidazole (pKa differs) resulted in approximately 10-fold reduced potency [1]. Furthermore, substitution of the methyl group at the 2-position with bulkier groups (ethyl, isopropyl, iodo) produced a detrimental effect on potency, establishing the methyl group as uniquely optimal [1].

Medicinal chemistry Enzyme inhibition Antifungal NMT inhibitors

Neuronal Nitric Oxide Synthase (nNOS) Inhibition with Isoform Selectivity: 2-Methylimidazole Derivatives Achieve 500- to 1166-Fold eNOS Selectivity

2-Methylimidazole derivatives structurally related to W1400 demonstrate potent and highly selective inhibition of neuronal nitric oxide synthase (nNOS) [1]. Analogs incorporating the 2-methylimidazole scaffold with sterically hindering isopropyl or phenyl substituents on the benzylic carbon achieved nNOS IC50 values of 0.2 μM and 0.3 μM, respectively [1]. Critically, these compounds exhibited pronounced isoform selectivity with eNOS/nNOS selectivity ratios of 500 and 1166, and iNOS/nNOS selectivity ratios of 50 and 100 [1]. While the primary literature focuses on elaborated analogs rather than the parent 2-Methyl-1H-imidazol-1-amine, the 2-methylimidazole core serves as the essential pharmacophoric scaffold from which this selectivity profile emerges [1].

Neuroscience Enzyme inhibition Nitric oxide synthase Selectivity

Synthetic Versatility and Derivatization Efficiency: N1-Amino Group Enables Routes Inaccessible to N-Alkylated Imidazoles

The N1-amino group of 2-Methyl-1H-imidazol-1-amine confers synthetic versatility not available in N-alkylated imidazole analogs such as 1-methylimidazole [1]. This exocyclic primary amine participates in acylation reactions with acyl chlorides to form amides, alkylation with alkyl halides to generate more complex derivatives, and formation of imidazolium salts useful in catalysis . In contrast, 1-methylimidazole lacks this free amino functionality, restricting its derivatization primarily to quaternization and coordination chemistry [2]. The combination of an N1-amino group with C2-methyl substitution creates a bifunctional building block capable of orthogonal derivatization at both the exocyclic amine and ring nitrogen positions .

Synthetic chemistry Building blocks Derivatization Catalysis

Basicity Modulation by Exocyclic Amino Group: Inductive Effects Distinguish N1-Aminoimidazoles from N-Alkylimidazoles

Imidazoles carrying an amino group at the 1-position exhibit reduced basicity relative to their N-alkylated counterparts due to inductive electron withdrawal by the exocyclic amino group [1]. This electronic modulation differentiates 2-Methyl-1H-imidazol-1-amine from compounds like 1,2-dimethylimidazole or 1-methylimidazole, where N-alkylation does not impose comparable inductive effects [2]. The conjugate acid pKa of 2-methylimidazole (without N1-amino substitution) is approximately 7.52–7.85 [3], while the presence of the N1-amino group would further reduce basicity due to the electron-withdrawing inductive effect of the exocyclic nitrogen [1]. This altered basicity influences protonation state under physiological conditions, solubility characteristics, and metal coordination behavior [1].

Physical organic chemistry Basicity Electronic effects pKa

Metabotropic Glutamate Receptor 1 (mGluR1) Antagonist Activity: Derivative Achieves IC50 of 8.20 nM

A derivative containing the 2-methylimidazole scaffold has demonstrated potent antagonist activity at the human metabotropic glutamate receptor 1 (mGluR1) with an IC50 of 8.20 nM [1]. The same compound exhibits a Ki of 18 nM at rat mGluR1, indicating cross-species potency retention [1]. Subtype selectivity is evidenced by the substantially higher IC50 of 515 nM at human mGluR5, representing approximately 63-fold selectivity for mGluR1 over mGluR5 [1]. While the exact compound structure (CHEMBL1951664/BDBM50364725) includes additional pharmacophoric elements beyond the 2-methylimidazole core, the imidazole scaffold serves as the critical heterocyclic anchor for target engagement [1].

Neuroscience GPCR Receptor pharmacology CNS drug discovery

Optimal Research and Industrial Application Scenarios for 2-Methyl-1H-imidazol-1-amine Based on Quantitative Evidence


Antifungal Drug Discovery Targeting Candida albicans N-Myristoyltransferase (NMT)

Based on direct head-to-head evidence showing that the 2-methylimidazole moiety provides a pKa of 7.1±0.5 and confers ≥10-fold potency advantage over benzimidazole analogs in NMT inhibition, 2-Methyl-1H-imidazol-1-amine is optimally positioned as a building block for antifungal peptidomimetic inhibitor design [1]. Researchers should prioritize this compound when constructing dipeptide amide scaffolds targeting Candida albicans NMT, where the 2-methylimidazole substitution pattern has been validated to yield IC50 values of 56 nM with 250-fold selectivity over human NMT [1].

Neuronal Nitric Oxide Synthase (nNOS) Selective Inhibitor Development

The 2-methylimidazole scaffold has demonstrated capacity to generate nNOS inhibitors with IC50 values of 0.2–0.3 μM and exceptional eNOS selectivity ratios of 500–1166 when elaborated with appropriate benzylic substituents [2]. 2-Methyl-1H-imidazol-1-amine should be selected as the core heterocycle for structure-activity relationship studies aimed at developing isoform-selective NOS inhibitors for neurological research applications where minimizing cardiovascular off-target effects (mediated by eNOS) is critical [2].

Kinetic Studies Requiring Predictable Intermediate Nucleophilic Reactivity

For investigations requiring imidazole derivatives with precisely defined nucleophilic reactivity profiles, 2-Methyl-1H-imidazol-1-amine-derived compounds offer the intermediate reactivity position in the established hierarchy (imidazole < 1-methylimidazole < 2-methylimidazole < 4-methylimidazole) for chlorination reactions [3]. This predictable reactivity ranking, quantified through second-order kinetics in aqueous medium, enables researchers to select 2-methyl-substituted analogs when reaction rates must be greater than those of 1-methyl derivatives but more controlled than those of 4-methyl-substituted compounds [3].

Bifunctional Building Block for Orthogonal Derivatization in Complex Molecule Synthesis

The concurrent presence of an N1-amino group and C2-methyl substitution makes 2-Methyl-1H-imidazol-1-amine the preferred imidazole building block when synthetic strategies require orthogonal functionalization at both the exocyclic amine (via acylation or alkylation) and the ring nitrogen positions (via quaternization or coordination) . This compound enables diversification pathways that are structurally impossible with 1-methylimidazole, which lacks the exocyclic amine, or with unsubstituted 1H-imidazol-1-amine, which lacks the C2-methyl group's nucleophilicity enhancement .

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